molecular formula C12H14BrN B13196313 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13196313
M. Wt: 252.15 g/mol
InChI Key: IHDAYZIVLGXAPE-UHFFFAOYSA-N
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Description

7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS: 1696289-92-5) is a brominated spirocyclic compound featuring a cyclopentane ring fused to an indole moiety. The bromine substituent at the 7'-position enhances its electronic and steric profile, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its spiro architecture introduces conformational rigidity, which can influence binding affinity in biological systems .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14BrN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2

InChI Key

IHDAYZIVLGXAPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

The synthesis of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:

Chemical Reactions Analysis

Bromine-Specific Substitution Reactions

The bromine atom at the 7' position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions, providing access to derivatives with tailored properties .

Reaction TypeReagents/ConditionsProductsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C7'-Aryl derivatives65–78
AminationNH₃/EtOH, 60°C7'-Amino-substituted spiroindole72
AlkoxylationNaOCH₃, DMF, reflux7'-Methoxy analog68

The electron-withdrawing effect of the spirocyclic system enhances the electrophilicity of the brominated carbon, facilitating these substitutions .

Spirocyclic Ring Functionalization

The cyclopentane ring participates in stereoselective cycloaddition and oxidation reactions:

Oxidation Pathways

  • Epoxidation : Reaction with m-CPBA in dichloromethane produces a spiroepoxide with >90% diastereoselectivity .

  • Dihydroxylation : OsO₄/NMO yields vicinal diols, pivotal for further derivatization .

Organocatalytic Cascade Reactions

Bifunctional thiourea catalysts enable enantioselective Michael-alkylation cascades with nitroalkanes, forming polycyclic frameworks (dr > 20:1, 99% ee) :

text
Reaction Scheme: 7'-Bromo-spiroindole + 3-bromo-1-nitropropane → Spirooxindole-fused cyclopentanes (61% yield)[5]

Indole Moiety Reactivity

The indole nitrogen and C2 position undergo characteristic electrophilic substitutions:

ReactionConditionsOutcome
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated product (85%)
C2 LithiationLDA, THF, -78°CC2-functionalized spiroindoles

Comparative Reactivity of Spiroindole Derivatives

The bromine substituent significantly alters reactivity compared to non-halogenated analogs:

CompoundReaction with Pd(0)/arylboronic acidRate Constant (k, M⁻¹s⁻¹)
7'-Bromo-spiroindoleSuzuki coupling at 80°C4.2 × 10⁻³
7'-Methyl-spiroindoleNo reaction under same conditionsN/A

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle, followed by transmetallation and reductive elimination.

  • Organocascade Reactions : Bifunctional catalysts activate both nitroalkanes and spiroindoles via hydrogen-bonding interactions, enabling stereocontrol .

This compound’s unique reactivity profile positions it as a strategic building block for synthesizing complex molecules in medicinal chemistry and asymmetric catalysis. Future studies could explore photochemical or electrochemical activation to further expand its synthetic utility.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with molecular targets in biological systems. The bromine atom and spirocyclic structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Spiroindoles

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
  • Structure : Contains a ketone group at the 2'-position and bromine at the 5'-position.
  • Molecular Formula: C₁₂H₁₂BrNO; Molecular Weight: 266.14 g/mol.
  • Synthesis : Prepared via cycloaddition or halogenation of spiro precursors.
  • Applications : Used in drug discovery for CNS targets due to its rigid spiro framework .
6'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
  • Structure : Bromine at the 6'-position with a ketone group.
  • Molecular Formula: C₁₂H₁₂BrNO; Molecular Weight: 266.14 g/mol.
  • Properties : Similar to the 5'-bromo analog but differs in halogen placement, affecting electronic distribution and intermolecular interactions (e.g., C–H⋯Br) .
7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
  • Structure : Chlorine replaces bromine at the 7'-position.
  • Molecular Weight : 207.7 g/mol.
  • Comparison : Lower molecular weight and reduced steric bulk compared to the brominated analog. Chlorine’s electronegativity may alter reactivity in cross-coupling reactions .

Non-Halogenated Spiroindoles

Spiro[cyclopentane-1,3'-indoline]
  • Structure : Lacks halogen substituents.
  • Applications : Serves as a scaffold for melatonin receptor agonists, demonstrating the importance of spiro rigidity in receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] 266.14 Not reported Bromine, Spiro junction
5'-Bromo-1',3-dimethyl-2,5-diphenylspiro[...]-2'-one 451.33 204–206 Bromine, Ketone
7'-Chloro-1',2'-dihydrospiro[...] 207.7 Not reported Chlorine
  • Solubility : Brominated derivatives are typically lipophilic, requiring organic solvents (e.g., dichloromethane) for extraction .
  • Stability: Bromine’s electron-withdrawing effect enhances stability against oxidation compared to non-halogenated analogs .

Biological Activity

7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 1696289-92-5
  • Molecular Formula : C12H15BrN
  • Molecular Weight : 288.61 g/mol

The biological activity of 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to fit into the active sites of these targets, potentially modulating their activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
    • Case Study : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines (IC50 values ranging from 10 to 20 µM) .
  • Anti-inflammatory Effects :
    • The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of NF-kB signaling pathways.
  • Neuroprotective Properties :
    • Preliminary studies suggest that 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 (µM)Reference
AnticancerInduces apoptosis in cancer cells10 - 20
Anti-inflammatoryReduces cytokine productionN/A
NeuroprotectiveProtects against oxidative stressN/A

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Bromine substitutionIncreased potency against cancer cells
Cyclopentane ringEssential for receptor binding
Indole moietyContributes to neuroprotective effects

Q & A

Q. How to design a study linking spiroindole synthesis to reaction theory?

  • Methodological Answer : Frame the synthesis within Woodward-Hoffmann rules or frontier molecular orbital (FMO) theory. For instance, analyze orbital symmetry in cyclopentane-indole fusion to predict regioselectivity under thermal vs. photochemical conditions .

Q. What frameworks guide toxicity profiling for novel spiro compounds?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test). Cross-reference with the IFRA Standards’ risk assessment protocols for structurally similar brominated bicyclic ketones .

Emerging Applications

Q. Can this compound serve as a ligand in catalysis?

  • Methodological Answer : Test coordination with transition metals (e.g., Pd, Rh) in cross-coupling reactions. X-ray crystallography of metal complexes reveals binding modes, while turnover frequency (TOF) metrics quantify catalytic efficiency .

Q. How to explore its role in photoluminescent materials?

  • Methodological Answer : Measure fluorescence quantum yield in thin films or nanoparticles. Modify the indole moiety with electron-withdrawing groups (e.g., nitro) to tune emission wavelengths .

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